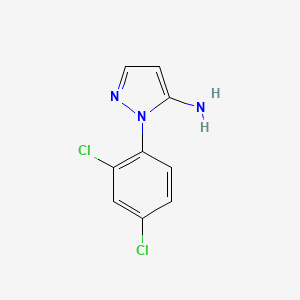![molecular formula C12H10ClNO B12880598 1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 87388-52-1](/img/structure/B12880598.png)
1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-Chlorophenyl)-1H-pyrrol-3-yl)ethanone is an organic compound that features a pyrrole ring substituted with a 2-chlorophenyl group and an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Chlorophenyl)-1H-pyrrol-3-yl)ethanone typically involves the reaction of 2-chlorobenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a solvent such as ethanol. The mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1-(4-(2-Chlorophenyl)-1H-pyrrol-3-yl)ethanone.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(2-Chlorophenyl)-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
1-(4-(2-Chlorophenyl)-1H-pyrrol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 1-(4-(2-Chlorophenyl)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chlorophenyl)ethanone: This compound lacks the pyrrole ring and has different chemical properties and applications.
1-(4-Chlorophenyl)ethanone: Similar to 1-(2-Chlorophenyl)ethanone but with the chlorine atom in a different position.
1-(4-(4-Chlorophenyl)-1H-pyrrol-3-yl)ethanone: A closely related compound with a different substitution pattern on the pyrrole ring.
Uniqueness
1-(4-(2-Chlorophenyl)-1H-pyrrol-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrole ring and a chlorophenyl group makes it a versatile compound for various applications.
Propiedades
Número CAS |
87388-52-1 |
|---|---|
Fórmula molecular |
C12H10ClNO |
Peso molecular |
219.66 g/mol |
Nombre IUPAC |
1-[4-(2-chlorophenyl)-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C12H10ClNO/c1-8(15)10-6-14-7-11(10)9-4-2-3-5-12(9)13/h2-7,14H,1H3 |
Clave InChI |
YOCHMGYIEGDQPI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CNC=C1C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


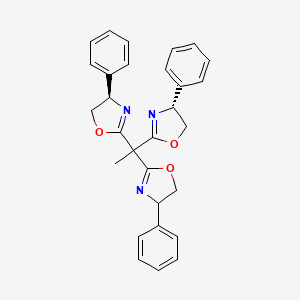

![N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B12880527.png)
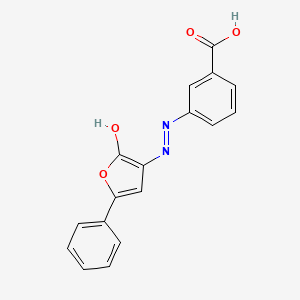
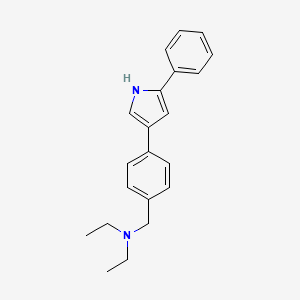
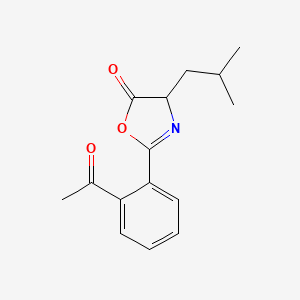
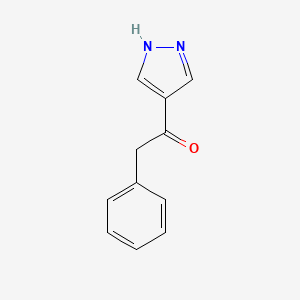
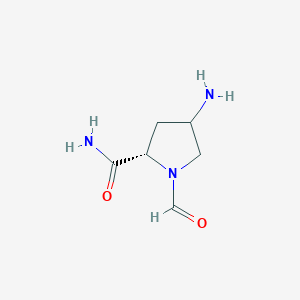
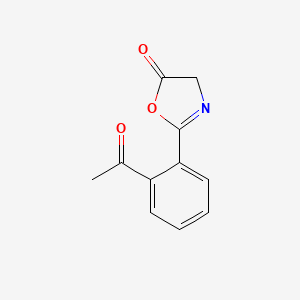
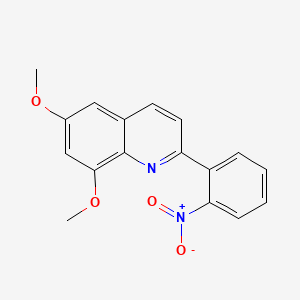
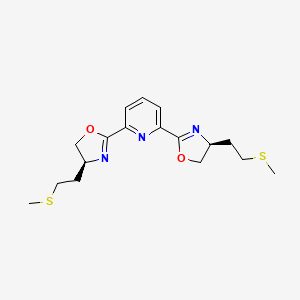
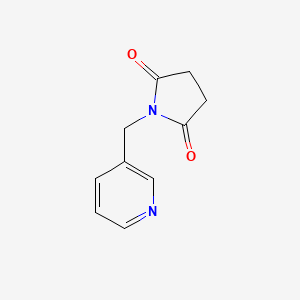
![2,5-Diphenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12880611.png)
